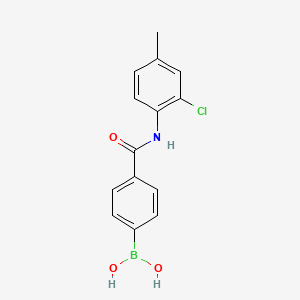

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWULFVOADOJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657064 | |

| Record name | {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-39-9 | |

| Record name | B-[4-[[(2-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Introduction and Significance

This compound is a bespoke chemical entity belonging to the versatile class of arylboronic acids. Boronic acids are distinguished by their C–B bond and their ability to act as Lewis acids, forming reversible covalent complexes with diols.[1][2] This characteristic, combined with their stability and low toxicity, makes them indispensable building blocks in modern organic chemistry.[2]

Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] The title compound, featuring a substituted benzamide moiety, is of significant interest to researchers in medicinal chemistry and materials science. The specific substitution pattern—a chloro group and a methyl group on the aniline ring—allows for fine-tuning of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials.[5]

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for chemistry professionals. It emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The primary disconnection is at the carbon-boron bond, pointing to a Miyaura borylation as the key final step. The precursor for this transformation would be an aryl halide, specifically a bromo-substituted benzamide. This precursor, in turn, can be readily synthesized via a standard amide bond formation.

This leads to a robust and reliable forward-synthetic strategy:

-

Amide Bond Formation: Acylation of 2-chloro-4-methylaniline with 4-bromobenzoyl chloride to form the key intermediate, N-(2-chloro-4-methylphenyl)-4-bromobenzamide.

-

Palladium-Catalyzed Borylation: Conversion of the aryl bromide intermediate to the corresponding boronic acid pinacol ester via the Miyaura borylation reaction.[6]

-

Hydrolysis: Subsequent in-situ or separate hydrolysis of the pinacol ester to yield the final this compound.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target boronic acid.

Part 1: Synthesis of N-(2-chloro-4-methylphenyl)-4-bromobenzamide

This initial step involves the formation of a stable amide bond. The reaction couples a reactive acyl chloride with an aniline derivative. The use of an acyl chloride is deliberate; it is highly electrophilic, ensuring a rapid and high-yielding reaction at room temperature. A non-nucleophilic base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting aniline.[7]

Experimental Protocol

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Chloro-4-methylaniline | 141.60 | 1.0 |

| 4-Bromobenzoyl chloride | 219.45 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 1.2 |

| Dichloromethane (DCM) | 84.93 | Solvent |

Part 2: Synthesis of this compound

This transformation is the core of the synthesis, employing the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-boron bonds with excellent functional group tolerance.[5][6]

Causality of Experimental Choices:

-

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is selected as the catalyst. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently, balancing catalyst activity and stability.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid that forms a pinacol boronate ester.[8] This ester is generally stable enough for chromatographic purification if needed, yet can be readily hydrolyzed to the final boronic acid.[1][9]

-

Base: Potassium acetate (KOAc) is a crucial component. It is a weak base, which is critical to prevent the premature hydrolysis of the diboron reagent and to avoid competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl bromide.[3] Its role is to facilitate the transmetalation step in the catalytic cycle.

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction, as it effectively dissolves the reagents and is stable at the required reaction temperatures.

Catalytic Cycle of Miyaura Borylation

Caption: The catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add N-(2-chloro-4-methylphenyl)-4-bromobenzamide (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).

-

Catalyst Addition: Add PdCl₂(dppf) (2-5 mol%).

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

-

Workup and Hydrolysis:

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Combine the filtrates and concentrate in vacuo.

-

Redissolve the crude residue in a mixture of ethyl acetate and water.

-

Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl and stir vigorously for 1-2 hours. This step facilitates the hydrolysis of the pinacol ester to the boronic acid.[10]

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude boronic acid can be purified by trituration with a solvent like hexanes or by recrystallization to yield the final product as a solid.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Equivalents / mol% |

| N-(2-chloro-4-methylphenyl)-4-bromobenzamide | 325.02 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 |

| Potassium Acetate (KOAc) | 98.14 | 3.0 |

| PdCl₂(dppf) | 731.70 | 3 mol% |

| 1,4-Dioxane | 88.11 | Solvent |

Data Summary and Characterization

The final product and key intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Expected Appearance | Analytical Techniques |

| N-(2-chloro-4-methylphenyl)-4-bromobenzamide | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |

| This compound | White to off-white solid | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS, IR |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagents:

-

Acyl Chlorides: 4-Bromobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Solvents: Dichloromethane and 1,4-dioxane are hazardous. Dioxane can form explosive peroxides upon standing and should be tested before use.

-

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

An In-depth Technical Guide to (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the boronic acid derivative, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights and the scientific rationale behind experimental methodologies.

Introduction and Molecular Overview

This compound is a specialized organic compound that integrates a boronic acid moiety with a substituted benzamide structure. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the substituted aromatic amide portion can be tailored to interact with specific biological targets.

Boronic acids are recognized as privileged structures in drug discovery, with several FDA-approved drugs, such as Bortezomib and Ixazomib, featuring this functional group. They are known to form reversible covalent bonds with diols, a property that can be exploited for targeting glycoproteins and developing sensors. The presence of the 2-chloro-4-methylphenyl group in the target molecule introduces specific steric and electronic features that can influence its binding affinity and pharmacokinetic properties.

Chemical Structure:

Caption: Chemical structure and basic properties of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in drug development and materials science. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Melting Point | 234-236°C | --INVALID-LINK--[1] |

| Density | 1.34 g/cm³ | --INVALID-LINK--[1] |

| LogP | 1.65350 | --INVALID-LINK--[1] |

| pKa | Predicted: ~8.5-9.5 | Inferred from related arylboronic acids |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |

| Appearance | White to off-white solid | General knowledge of similar compounds |

Expert Insights: The relatively high melting point suggests a stable crystalline lattice. The LogP value indicates moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and absorption. The predicted pKa is typical for arylboronic acids and is a critical parameter for understanding its behavior at physiological pH. At pH 7.4, the boronic acid moiety will exist in equilibrium between the neutral trigonal form and the anionic tetrahedral form.

Synthesis and Purification

The synthesis of this compound typically involves the coupling of two key building blocks: 4-boronobenzoic acid and 2-chloro-4-methylaniline. A common synthetic route is outlined below.

Synthetic Workflow:

Caption: A typical synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

-

Activation of 4-Boronobenzoic Acid:

-

Dissolve 4-boronobenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an auxiliary nucleophile like HOBt (Hydroxybenzotriazole).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester. The choice of coupling agent is critical to minimize side reactions and ensure high yield. HATU is often preferred for its efficiency and suppression of racemization in chiral substrates, though not a concern here.

-

-

Amide Bond Formation:

-

To the activated ester solution, add 2-chloro-4-methylaniline and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

-

The base is essential to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

-

Allow the reaction to proceed at room temperature overnight. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the point of completion.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the purity requirements.

-

Trustworthiness and Self-Validation: The purity of the final compound should be rigorously assessed. This is a self-validating system where the analytical data from multiple techniques must be consistent.

-

¹H NMR: To confirm the chemical structure and identify any residual solvents or starting materials.

-

LC-MS: To determine the purity and confirm the molecular weight.

-

Melting Point: A sharp melting point range is indicative of high purity.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest several potential applications in the pharmaceutical industry.

As a Building Block in Medicinal Chemistry: This compound is an excellent starting point for the synthesis of more complex molecules. The boronic acid functionality allows for its incorporation into larger scaffolds via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The chloro and methyl substituents on the phenyl ring provide handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

As a Potential Therapeutic Agent: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The amide linkage and the substituted phenyl ring of the target molecule can be designed to fit into the active site of a specific enzyme, with the boronic acid forming a covalent but reversible bond with a catalytic serine residue. This mechanism of action is central to the activity of proteasome inhibitors like Bortezomib.

Signaling Pathway Hypothesis:

References

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid: A Technical Guide to its Dual Mechanism of Action in Oncology

Executive Summary

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, more commonly known as Talabostat (or PT-100), is a pioneering small molecule inhibitor targeting a family of enzymes known as dipeptidyl peptidases (DPPs). This guide provides an in-depth analysis of its multifaceted mechanism of action, which uniquely combines direct enzymatic inhibition within the tumor microenvironment with robust, systemic immune system activation. Initially explored for its role in cancer therapy, Talabostat's ability to modulate both tumor stroma and host immunity has made it a subject of significant research. This document will dissect its molecular targets, the resultant cellular and systemic effects, and the key experimental protocols used to elucidate its function, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: The Emergence of a Dual-Action Inhibitor

Talabostat is an orally active, boronic acid-containing compound.[1] The presence of the boronic acid functional group is critical to its mechanism, enabling a high-affinity, reversible interaction with the serine proteases it targets.[2] Initially developed as an inhibitor of Fibroblast Activation Protein (FAP), a protease highly expressed in the stroma of many cancers, its biological activity was discovered to be far broader.[3][4]

Talabostat is a non-selective inhibitor of several post-proline cleaving serine proteases, exhibiting potent activity against Dipeptidyl Peptidase IV (DPP-IV/CD26), DPP8, DPP9, and FAP.[2][5] This broad-spectrum inhibition underpins its dual mechanism:

-

Direct Tumor Microenvironment (TME) Modulation: By inhibiting FAP on the surface of cancer-associated fibroblasts (CAFs), Talabostat targets a key driver of tumor growth and immune suppression.[6][7]

-

Systemic Immune Stimulation: Through inhibition of cytosolic DPP8 and DPP9 in immune cells, Talabostat triggers a pro-inflammatory cascade, enhancing both innate and adaptive anti-tumor responses.[5][6]

This guide will explore these two interconnected pathways, providing a clear understanding of how Talabostat bridges the gap between stromal-targeted therapy and immunotherapy.

Molecular Mechanism of Action: A Multi-Pronged Enzymatic Inhibition

Talabostat's efficacy stems from its ability to inhibit multiple, related enzymes that play distinct roles in cancer progression.

Primary Target Family: Dipeptidyl Peptidases

Dipeptidyl peptidases are a family of serine proteases that cleave N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline or alanine.[8] Talabostat's boronic acid moiety forms a stable, covalent but reversible bond with the catalytic serine residue in the active site of these enzymes.[2]

| Target Enzyme | IC50 / Ki | Cellular Location | Primary Role in Pathophysiology |

| DPP-IV (CD26) | < 4 nM / 0.18 nM | Cell Surface (Immune Cells) | Incretin degradation, T-cell activation |

| DPP8 | 4 nM / 1.5 nM | Cytosol (Immune Cells) | Immune regulation, Pro-inflammatory signaling |

| DPP9 | 11 nM / 0.76 nM | Cytosol (Immune Cells) | Immune regulation, Pro-inflammatory signaling |

| FAP | 560 nM | Cell Surface (CAFs) | ECM remodeling, Tumor growth, Immunosuppression |

| QPP | 310 nM | N/A | N/A |

| Table 1: Inhibitory activity of Talabostat against key dipeptidyl peptidase family members. Data compiled from multiple sources.[2][9] |

Pathway 1: Immune Activation via DPP8/9 Inhibition

A pivotal aspect of Talabostat's mechanism is the induction of a pro-inflammatory response. This is not primarily mediated by the well-known DPP-IV, but rather by the inhibition of the cytosolic enzymes DPP8 and DPP9.[5]

The inhibition of DPP8/9 in monocytes and macrophages triggers the activation of the NLRP1 inflammasome.[5] This protein complex acts as a sensor for cellular stress and pathogen-associated molecular patterns. Its activation leads to the cleavage and activation of Caspase-1.[6] Activated Caspase-1 then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β.[6]

This IL-1β release initiates a powerful autocrine and paracrine signaling cascade, stimulating the production and release of a broad array of pro-inflammatory cytokines and chemokines, including IL-6, G-CSF, and CXCL1.[6][9] This cytokine storm enhances the recruitment and activation of innate immune cells like natural killer (NK) cells and adaptive immune cells such as T-cells into the tumor microenvironment.[10]

Pathway 2: TME Modulation via FAP Inhibition

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs), which are critical components of the tumor stroma.[7] FAP contributes to cancer progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and creating an immunosuppressive microenvironment.[7][11]

By inhibiting FAP, Talabostat directly targets the tumor stroma.[6] This inhibition is thought to disrupt the supportive scaffold for tumor growth and may help to alleviate the physical and biochemical barriers that prevent immune cell infiltration.[11][12] While early clinical trials focusing solely on FAP inhibition showed minimal single-agent activity, the concept of targeting the tumor stroma remains a key strategy in oncology.[4][12] The contribution of FAP inhibition by Talabostat is likely synergistic with its immune-activating properties. Recent studies have also shown that Talabostat can modulate fibrotic genes and inhibit myofibroblast differentiation, suggesting therapeutic potential in fibrotic diseases as well.[13]

Preclinical and Clinical Evidence

Talabostat has been evaluated in numerous preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

-

Preclinical Models: In various mouse tumor models, including fibrosarcoma and lymphoma, oral administration of Talabostat led to slowed tumor growth and, in some cases, complete regression.[2][14] This anti-tumor effect was associated with an increase in tumor-specific cytotoxic T-lymphocytes (CTLs) and the development of protective immunological memory.[2] Studies combining Talabostat with PD-1 checkpoint inhibitors in mouse models of pancreatic cancer showed slowed tumor growth and significantly increased recruitment of T-cells and NK cells into the tumor.[10]

-

Clinical Trials: Phase II trials have explored Talabostat in various cancers, including metastatic colorectal cancer and non-small cell lung cancer (NSCLC).[4][15] As a single agent, it demonstrated minimal objective responses but did result in stable disease for a significant duration in some patients with metastatic colorectal cancer.[4][12] More recently, its potential to enhance immunotherapy has been a focus. A Phase II basket study combined Talabostat with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors.[16][17] The combination was found to be safe and resulted in stable disease in 9 out of 19 evaluable patients, suggesting a potential synergistic effect.[16][17] This trial provided proof-of-concept that the dual mechanism could be beneficial in a clinical setting.[18]

Key Experimental Protocols

Validating the mechanism of action of a compound like Talabostat requires a multi-faceted experimental approach.

In Vitro DPP Enzyme Inhibition Assay

Rationale: To quantify the direct inhibitory potency of Talabostat against its target enzymes (DPP-IV, DPP8, DPP9, FAP). This assay is foundational to confirm target engagement and determine selectivity.

Methodology:

-

Reagents: Recombinant human DPP enzymes, fluorogenic substrate (e.g., Gly-Pro-AMC), Talabostat, assay buffer.

-

Procedure: a. Prepare a serial dilution of Talabostat. b. In a 96-well plate, add the recombinant enzyme to the assay buffer. c. Add the various concentrations of Talabostat and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Monocyte Activation and Cytokine Release Assay

Rationale: To demonstrate that Talabostat's inhibition of intracellular targets (DPP8/9) in immune cells leads to the predicted downstream biological effect—cytokine release. This experiment directly tests the immune-activating hypothesis.

Methodology:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1). For THP-1 cells, differentiate them into a macrophage-like state using PMA.[6]

-

Treatment: Treat the cells with varying concentrations of Talabostat for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Analyze the supernatant for key cytokines (e.g., IL-1β, IL-6, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Compare the levels of cytokines in Talabostat-treated wells to the vehicle control. A dose-dependent increase in pro-inflammatory cytokines validates the proposed mechanism.

Conclusion and Future Directions

This compound (Talabostat) represents a fascinating class of anti-cancer agent with a unique dual mechanism of action. By simultaneously targeting the tumor stroma through FAP inhibition and stimulating a potent systemic immune response via DPP8/9 inhibition, it attacks cancer from two distinct angles. While its efficacy as a monotherapy has been limited, its true potential appears to lie in combination with other immunotherapies, such as checkpoint inhibitors.[10][16] The ability of Talabostat to "prime" the immune system and potentially turn "cold" tumors "hot" by increasing immune cell infiltration is an area of intense interest. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and further optimizing dosing schedules to maximize synergy while managing potential toxicities.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. Talabostat + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 17. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

structure elucidation of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the Structure Elucidation of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, prized for their versatility in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. The title compound, this compound, represents a confluence of functionalities—a boronic acid for coupling, a rigid amide linker, and a substituted aromatic ring—making it a potentially valuable intermediate. However, its utility is predicated on absolute certainty of its structure. The inherent reactivity of the boronic acid moiety, particularly its propensity for dehydration to form cyclic boroxine anhydrides, can complicate analysis and lead to ambiguous results.

This guide eschews a generic, templated approach. Instead, it presents a holistic and logical workflow, grounded in first principles of analytical chemistry, to definitively elucidate the structure of this specific molecule. We will navigate the causality behind each experimental choice, detailing not just the protocols but the strategic reasoning that transforms a series of analytical outputs into a single, validated structural assignment. This document is designed to serve as a practical, field-proven guide for researchers tasked with the characterization of novel boronic acid derivatives.

Foundational Analysis: Theoretical Properties and Mass Spectrometry

Before any spectra are acquired, the foundational properties of the target molecule must be established. This begins with the theoretical molecular formula and mass, which will serve as the primary benchmark for high-resolution mass spectrometry (HRMS).

Molecular Formula: C₁₄H₁₃BClNO₃

Rationale for High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of initial structural verification. Its primary function is to provide an extremely accurate mass measurement of the parent ion, allowing for the empirical determination of the elemental composition. For a molecule containing chlorine, HRMS is also critical for observing the characteristic isotopic pattern (³⁵Cl/³⁷Cl), which provides a powerful validation checkpoint.

The primary challenge in the mass spectrometric analysis of boronic acids is their tendency to undergo dehydration or form adducts in the ion source.[1][2][3] Our methodology is designed to minimize these artifacts by employing electrospray ionization (ESI) under optimized conditions, which favors the formation of the desired pseudomolecular ions, such as [M-H]⁻ or [M+H]⁺.

Predicted Mass and Isotopic Distribution

A precise theoretical mass calculation is required for comparison with experimental data. The presence of boron (¹⁰B/¹¹B) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a distinctive isotopic cluster.

| Ion | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [M-H]⁻ | C₁₄H₁₂¹¹B³⁵ClNO₃ | 288.0552 | 100.0 |

| [M-H]⁻ | C₁₄H₁₂¹¹B³⁷ClNO₃ | 290.0522 | 32.0 |

| [M-H]⁻ | C₁₄H₁₂¹⁰B³⁵ClNO₃ | 287.0583 | 25.0 |

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).[4]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an ultra-high-performance liquid chromatography (UPLC) system.[5][6]

-

Chromatographic Conditions:

-

Column: Acquity BEH C18 or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure the compound is well-retained and separated from impurities.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions (Negative ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is often preferred for boronic acids to generate the stable [M-H]⁻ ion.[6]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V. Optimizing the cone voltage is crucial to prevent in-source fragmentation and minimize boroxine formation.[6]

-

Mass Range: 50-500 m/z.

-

Resolution: > 60,000 FWHM.

-

Data Interpretation: A Self-Validating System

The structure is validated if the experimental data meets three criteria:

-

The measured m/z of the primary ion matches the calculated exact mass of [C₁₄H₁₂¹¹B³⁵ClNO₃]⁻ within a 5 ppm error margin.

-

An accompanying ion is observed at +1.9970 Da, corresponding to the ³⁷Cl isotope.

-

The relative intensity of the M and M+2 peaks is approximately 100:32, consistent with the natural abundance of chlorine.

Elucidating the Connectivity: A Multinuclear NMR Approach

While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to map the precise atomic connectivity and define the molecule's carbon-hydrogen framework.

Strategic Considerations for NMR of Boronic Acids

Arylboronic acids are known to form dimeric or trimeric anhydride structures (boroxines) in non-polar, aprotic solvents, which can lead to complex or uninterpretable NMR spectra.[7] The key to obtaining high-quality data is to select a solvent that disrupts this oligomerization.

-

Solvent Choice: Deuterated methanol (CD₃OD) or Deuterated Water (D₂O) are excellent choices. The alcohol or water readily breaks the B-O-B bonds of the boroxine, ensuring the compound exists predominantly as the monomeric boronic acid or its methyl boronate ester in solution.[7] This results in sharp, well-resolved signals. The trade-off is that the acidic protons (B-OH and N-H) will exchange with the deuterium in the solvent and may become broadened or disappear entirely.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CD₃OD. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

Proton (¹H) NMR

-

Carbon (¹³C) NMR {and/or DEPT-135}

-

Boron (¹¹B) NMR

-

2D Correlation Spectroscopy (COSY)

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

Predicted Spectral Data and Interpretation

The following diagram and tables outline the expected NMR data, providing a framework for assigning the experimental spectrum.

Caption: Predicted structure with atom numbering for NMR assignments.

Table 2: Predicted ¹H NMR Data (400 MHz, CD₃OD)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H-2, H-6 | ~7.8-8.0 | d | ~8.0 | 2H | Protons ortho to the boronic acid group, deshielded. |

| H-3, H-5 | ~7.6-7.8 | d | ~8.0 | 2H | Protons meta to the boronic acid, ortho to the amide. |

| H-13 | ~8.2-8.4 | d | ~2.0 | 1H | Protons ortho to both the amide nitrogen and chlorine atom. |

| H-9 | ~7.3-7.5 | d | ~8.5 | 1H | Protons ortho to the methyl group. |

| H-11 | ~7.2-7.4 | dd | ~8.5, 2.0 | 1H | Protons coupled to both H-9 and H-13. |

| H-N | ~10.0-10.5 | s (broad) | - | 1H | Amide proton, deshielded. Will likely exchange in CD₃OD. |

| H-14 (CH₃) | ~2.3-2.5 | s | - | 3H | Methyl group protons. |

| B(OH)₂ | variable | s (broad) | - | 2H | Boronic acid protons. Will exchange in CD₃OD. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CD₃OD)

| Carbon Label | Predicted δ (ppm) | Assignment Rationale |

| C-7 (C=O) | ~167-170 | Amide carbonyl carbon. |

| Aromatic C | ~120-145 | 12 distinct aromatic carbon signals are expected. |

| C-1 (C-B) | ~135-140 | Carbon directly attached to boron, often broad due to quadrupolar relaxation. |

| C-14 (CH₃) | ~20-22 | Aliphatic methyl carbon. |

¹¹B NMR: A single, broad peak is expected between δ 18-30 ppm, characteristic of a trigonal planar sp²-hybridized arylboronic acid.[8][9]

2D NMR for Final Confirmation: The definitive connections are made using 2D HMBC, which shows correlations between protons and carbons over two or three bonds.

Caption: Key expected HMBC correlations for structural confirmation.

Functional Group Identification: FT-IR Spectroscopy

Infrared (IR) spectroscopy provides a rapid and effective method for confirming the presence of key functional groups, serving as a complementary technique to NMR and MS.

Rationale and Expected Absorptions

The IR spectrum will be dominated by characteristic vibrations of the amide and boronic acid moieties. The exact peak positions can be influenced by hydrogen bonding in the solid state.

Table 4: Characteristic FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic Acid (H-bonded) |

| ~3350 (sharp) | N-H stretch | Secondary Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₃) |

| ~1660 | C=O stretch | Amide I band[10][11] |

| ~1550 | N-H bend / C-N stretch | Amide II band[11] |

| ~1350 | B-O stretch | Boronic Acid |

| ~750-850 | C-Cl stretch | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Analysis: Compare the resulting spectrum with the expected absorption bands listed in Table 4. The presence of strong bands in the Amide I/II and O-H/N-H regions provides strong evidence for the proposed structure.

The Definitive Proof: Single-Crystal X-Ray Crystallography

While the combination of MS, NMR, and IR provides an overwhelmingly strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Rationale and Feasibility

Arylboronic acids often form high-quality crystals due to their planar nature and capacity for extensive hydrogen bonding.[12][13] The resulting crystal packing is frequently a dimeric structure formed through hydrogen bonds between the boronic acid groups of two separate molecules.[12]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation.[14]

-

Dissolve the compound in a suitable solvent system (e.g., ethanol/water, acetone) to near saturation.

-

Loosely cover the vial to allow the solvent to evaporate slowly over several days at a constant temperature.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed crystal (0.1-0.5 mm) with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head.[14]

-

-

Data Collection:

-

Use a single-crystal X-ray diffractometer, typically cooled to ~100 K to minimize thermal vibrations.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods and refine the model against the collected data to yield the final crystallographic information file (CIF).

-

Synthesis of Evidence: The Complete Elucidation Workflow

The structure of this compound is considered fully elucidated when the data from each orthogonal technique converge to support a single, consistent structure.

Caption: The integrated workflow for structure elucidation.

By following this rigorous, multi-technique workflow, a researcher can move from a proposed structure to a final, validated assignment with the highest degree of scientific confidence. Each step provides a self-validating piece of the puzzle, and their collective agreement constitutes definitive proof.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 4. sciex.com [sciex.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. scribd.com [scribd.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid and its derivatives. Drawing upon the established roles of boronic acids in medicinal chemistry, this document synthesizes current understanding and provides a framework for the systematic evaluation of this novel chemical entity. We will delve into the mechanistic underpinnings of related compounds, propose key biological targets, and outline robust experimental protocols to elucidate the therapeutic promise of this molecular scaffold.

The Boronic Acid Moiety: A Versatile Pharmacophore

Boronic acids have emerged as a privileged structural motif in modern drug discovery, largely due to the unique electronic properties of the boron atom.[1] The vacant p-orbital of the sp²-hybridized boron atom allows for the formation of a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[2] This ability to mimic the tetrahedral transition state of substrate catalysis makes boronic acids potent enzyme inhibitors.[3] The U.S. Food and Drug Administration has approved several boronic acid-containing drugs, most notably in the field of oncology, underscoring their clinical significance.[4]

The general structure of the topic compound, featuring a phenylboronic acid core linked via a carbamoyl bridge to a substituted phenyl ring, suggests a number of potential biological applications that will be explored herein.

Potential Biological Targets and Mechanisms of Action

Based on extensive research into structurally related phenylboronic acid derivatives, several key biological pathways are likely to be modulated by this compound and its analogs.

Proteasome Inhibition: A Pillar of Cancer Therapy

The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, and its inhibition is a clinically validated strategy in cancer treatment. Dipeptidyl boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[2] The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like (CT-L) active site of the 20S proteasome.[2][4] This leads to an accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[4]

Given the presence of the boronic acid warhead, it is highly probable that this compound derivatives could exhibit proteasome inhibitory activity. The extended aromatic system provided by the carbamoyl linkage may allow for additional interactions within the proteasome's substrate-binding channels, potentially influencing potency and selectivity.

Caption: Proposed mechanism of proteasome inhibition by the boronic acid derivative.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[5] The catalytic mechanism of HDACs involves a zinc ion in the active site, which activates a water molecule for the deacetylation of lysine residues on histone tails. Boronic acid-based HDAC inhibitors have been designed to interact with this catalytic zinc ion and other active site residues.[6] Molecular modeling studies suggest that the hydrated boronic acid can effectively coordinate with the zinc ion, mimicking the transition state of the deacetylation reaction.[6] The carbamoyl linkage in the topic compound could serve as a zinc-binding group, a common feature in many HDAC inhibitor scaffolds.

Caption: Proposed mechanism of HDAC inhibition by the boronic acid derivative.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[5] Agents that interfere with tubulin polymerization are effective anticancer drugs. Boronic acid analogs of combretastatin A-4, a potent tubulin polymerization inhibitor, have demonstrated significant cytotoxic activity.[5] These compounds bind to the colchicine-binding site on β-tubulin, preventing microtubule assembly and leading to cell cycle arrest and apoptosis. The extended, relatively planar structure of this compound may allow it to fit into the colchicine binding pocket, making tubulin a plausible target.

A Roadmap for Biological Evaluation

A systematic and multi-faceted approach is required to comprehensively characterize the biological activity of this compound derivatives. The following experimental workflow provides a robust framework for this evaluation.

Caption: A comprehensive workflow for the biological evaluation of novel boronic acid derivatives.

In Vitro Evaluation

Objective: To determine the growth-inhibitory effects of the compounds on a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., multiple myeloma RPMI-8226, breast cancer MCF-7, colon cancer HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the boronic acid derivative (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To determine if the compounds directly inhibit the activity of their putative molecular targets.

-

Proteasome Inhibition Assay: Utilize a commercially available kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay) to measure the chymotrypsin-like activity of the 20S proteasome in the presence of the test compounds.

-

HDAC Inhibition Assay: Employ a fluorometric HDAC activity assay kit to quantify the inhibition of HDAC enzymes.

-

Tubulin Polymerization Assay: Monitor the assembly of purified tubulin into microtubules in the presence and absence of the test compounds by measuring the change in light scattering or fluorescence.[5]

Cellular Mechanism of Action Studies

Objective: To elucidate the cellular consequences of target engagement.

-

Cell Cycle Analysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Stain the cells with propidium iodide and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Induction: Quantify the induction of apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry.

-

Western Blot Analysis: Probe for the expression levels of key proteins involved in the relevant signaling pathways. For example, if proteasome inhibition is suspected, examine the accumulation of ubiquitinated proteins and pro-apoptotic proteins like p53 and p21.[7]

In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of promising compounds in a living organism.

Protocol: Human Tumor Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., ARH77 multiple myeloma cells) into the flank of immunodeficient mice.[8]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Administer the boronic acid derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

-

Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data will be crucial for establishing a structure-activity relationship (SAR). Modifications to the this compound scaffold can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

-

Substituents on the Phenyl Rings: Altering the electronic and steric properties of the substituents (e.g., the chloro and methyl groups) can impact target binding and cell permeability.

-

The Carbamoyl Linker: Modifications to the linker can alter the geometry and flexibility of the molecule, potentially improving its fit within the target's binding site.

-

The Boronic Acid Moiety: While essential for activity, the boronic acid can be converted to a boronate ester prodrug to improve oral bioavailability.[4][8]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Boronic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | RPMI-8226 | Value |

| Derivative 1 | MCF-7 | Value |

| Derivative 1 | HT-29 | Value |

| Bortezomib | RPMI-8226 | Value |

Table 2: Target Inhibition Data

| Compound | Proteasome (IC₅₀, nM) | HDAC (IC₅₀, nM) | Tubulin Polymerization (IC₅₀, µM) |

| Derivative 1 | Value | Value | Value |

| Positive Control | Value | Value | Value |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its structural features suggest the potential for potent inhibition of clinically validated targets such as the proteasome and HDACs. The systematic application of the experimental workflows outlined in this guide will be instrumental in elucidating the biological activity of its derivatives, defining their mechanism of action, and ultimately unlocking their therapeutic potential. A thorough understanding of the structure-activity relationship will pave the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid as a Putative Enzyme Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a versatile and potent class of enzyme inhibitors, renowned for their unique mechanism of action involving reversible covalent interactions with active site nucleophiles. This guide provides a comprehensive technical overview of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, a compound not yet extensively characterized in the scientific literature but which holds significant potential as a selective enzyme inhibitor. Drawing upon established principles of boronic acid chemistry and enzyme inhibition, this document outlines a theoretical framework for its synthesis, mechanism of action, potential therapeutic targets, and a detailed roadmap for its experimental validation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and related molecules as novel therapeutic agents.

Introduction: The Promise of Arylboronic Acids in Drug Discovery

Arylboronic acids have emerged as privileged scaffolds in medicinal chemistry, primarily due to the unique electronic properties of the boronic acid moiety. This functional group can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state, allowing it to act as a transition-state analog for serine proteases.[1][2] This capability enables the formation of a reversible covalent bond with the catalytic serine residue within the enzyme's active site, leading to potent and often highly selective inhibition.[3][4]

The compound this compound incorporates several key structural features that suggest its potential as a targeted enzyme inhibitor:

-

The Boronic Acid "Warhead": This is the key functional group responsible for the inhibitory activity, targeting nucleophilic residues in the enzyme active site.[3]

-

A Rigid Phenyl-Carboxamide Backbone: This provides a defined structural framework for positioning the interacting moieties within the enzyme's binding pocket.

-

Substituted Phenyl Rings: The 2-chloro-4-methylphenyl group offers specific steric and electronic features that can be exploited to achieve selectivity for a particular enzyme target. The chlorine atom can engage in halogen bonding, while the methyl group can occupy a hydrophobic pocket.

This guide will explore the untapped potential of this molecule, providing a theoretical and practical framework for its investigation.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a standard amide coupling reaction. The key starting materials would be 4-carboxyphenylboronic acid and 2-chloro-4-methylaniline. A reliable method for this transformation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency, even with sterically hindered or electronically deactivated substrates.[5][6][7]

Experimental Protocol: Synthesis via HATU-mediated Amide Coupling

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[8]

-

Coupling: To the activated mixture, add 2-chloro-4-methylaniline (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Mechanism of Enzyme Inhibition

The primary mechanism by which boronic acids inhibit serine proteases is through the formation of a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[1][9] The boron atom acts as an electrophile, which is attacked by the nucleophilic hydroxyl group of the serine. This forms a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis.[3]

This interaction is typically a two-step process:

-

Initial Non-covalent Binding (Formation of the Michaelis Complex): The inhibitor first binds to the active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The equilibrium of this step is described by the inhibition constant, Ki.[9]

-

Reversible Covalent Bond Formation: Following initial binding, the catalytic serine attacks the boron atom, forming the tetrahedral covalent adduct.

The overall potency of the inhibitor is determined by both the initial binding affinity and the rate of covalent bond formation and reversal.

Potential Enzyme Targets and Structure-Activity Relationship (SAR)

The structural features of this compound suggest that it would be a promising candidate for inhibiting serine proteases. The specificity for a particular enzyme would be dictated by the interactions of the substituted phenyl rings with the enzyme's substrate-binding pockets (S-pockets).

-

β-Lactamases: These are serine proteases that confer antibiotic resistance to bacteria. Boronic acids are a well-established class of β-lactamase inhibitors.[9][10] The aryl-amide structure of the target compound could potentially mimic the acyl side chains of β-lactam antibiotics, leading to specific interactions within the active site of certain β-lactamases.

-

Other Serine Proteases: This class of enzymes is vast and includes digestive enzymes (e.g., trypsin, chymotrypsin), coagulation factors (e.g., thrombin), and proteases involved in cell signaling and degradation (e.g., prostate-specific antigen).[2][11]

Hypothesized Structure-Activity Relationship (SAR):

-

The (4-carbamoyl)phenyl moiety: This group likely orients the molecule within the active site, potentially forming hydrogen bonds with backbone amides or charged residues.

-

The 2-chloro-4-methylphenyl group: This is the primary determinant of specificity. The chlorine atom at the ortho position can influence the torsion angle of the amide bond and may participate in halogen bonding with the protein. The methyl group at the para position is likely to interact with a hydrophobic sub-pocket in the enzyme's active site. Varying the substituents on this ring would be a key strategy for optimizing potency and selectivity.[12][13]

Experimental Characterization Workflow

A systematic approach is required to validate the inhibitory activity and characterize the mechanism of a novel compound. The following workflow outlines the key experimental stages.

References

- 1. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKin, Ltd. - Technical notes: Covalent inhibition kinetics [biokin.com]

- 11. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Preparation of 4-Aminophenylboronic Acid Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis and derivatization of 4-aminophenylboronic acid (4-APBA). It provides not only detailed, field-proven protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Introduction: The Strategic Importance of 4-Aminophenylboronic Acid

4-Aminophenylboronic acid and its derivatives are cornerstones of modern medicinal chemistry and materials science.[1] The molecule's value is rooted in its bifunctional nature: a versatile boronic acid moiety and a nucleophilic amino group on a stable phenyl ring.[1] This unique structure allows for sequential, controlled modifications, making it an invaluable building block for complex molecular architectures.

The boronic acid group is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl structures common in pharmaceuticals.[2][3] The amino group serves as a handle for a vast array of chemical transformations, including amide bond formation and the construction of nitrogen-containing heterocycles.[1][4]

Due to the inherent instability and propensity for dehydration of free boronic acids, the more stable 4-aminophenylboronic acid pinacol ester is often the preferred reagent in synthesis.[4][5] This guide will focus predominantly on the preparation and derivatization of this robust and versatile intermediate.

Synthesis of the Core Intermediate: 4-Aminophenylboronic Acid Pinacol Ester

A practical and scalable synthesis is crucial for the widespread application of any building block. A highly efficient, two-step process starting from 4-bromoaniline has been developed and scaled to kilogram quantities, demonstrating its industrial viability.[6][7]

The overall workflow involves the protection of the amine, followed by a metal-halogen exchange, borylation, and a final esterification/deprotection step.

Caption: High-level workflow for the scalable synthesis of 4-APBA pinacol ester.

Causality Behind Experimental Choices:

-

Amine Protection: The initial protection of the amino group is critical. The free amine's acidic proton would interfere with the subsequent metalation step, which requires a strong organometallic base. The use of diphenyl ketone to form an imine is an effective strategy.[6]

-

Metalation: A lithium trialkylmagnesiate reagent (iBuMgBr and n-BuLi) is used for the bromine-lithium exchange. This readily proceeds at mild conditions (-20 °C), which is advantageous for scalability and preventing side reactions.[6][7]

-

Borylation & Esterification: Trimethyl borate is used as the boron source. The resulting boronic acid is not isolated but is directly subjected to esterification with pinacol in the same pot. The acidic workup with HCl serves the dual purpose of hydrolyzing the borate ester intermediate and cleaving the imine protecting group to reveal the free amine.[6]

Detailed Experimental Protocol: Scalable Synthesis[6]

Step 1: Protection of 4-bromoaniline

-

To a solution of 4-bromoaniline and diphenyl ketone, add boron trifluoride etherate (BF₃·OEt₂).

-

The reaction is activated efficiently by the Lewis acid.

Step 2: Metalation, Borylation, Esterification, and Deprotection

-

Prepare the lithium trialkylmagnesiate reagent by adding n-butyllithium (2.5 M in hexanes) to isobutylmagnesium bromide in THF at 0 °C.

-

Cool the resulting yellow solution to -20 °C.

-

Add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere. Stir for 1 hour at -20 °C.

-

Add trimethyl borate to the reaction mass and stir for an additional hour at the same temperature.

-

Warm the mixture to 25 °C over 1 hour, then quench with a cool saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

-

To the collected organic phase, add a solution of pinacol in ethyl acetate and stir for 1 hour.

-

Add 10% hydrochloric acid dropwise and continue stirring for 1 hour to ensure complete deprotection.

-

Neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH reaches 7-8.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from ethanol to afford 4-aminophenylboronic acid pinacol ester as a light yellow solid.

Expected Outcome:

-

Yield: ~70%[6]

-

Melting Point: 164–166 °C[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 8.0 Hz, 2H), 6.65 (d, J = 8.0 Hz, 2H), 3.83 (br, 2H, NH₂), 1.32 (s, 12H, CH₃).[6]

Derivatization via Suzuki-Miyaura Cross-Coupling

The premier application of 4-APBA derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][8] This reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to substituted biaryl compounds, a common motif in pharmaceuticals.[1][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[2]

-

Transmetalation: The organoboron species (4-APBA) transfers its organic group to the palladium center. This step is crucial and requires activation by a base.[2]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[2]

Comparative Protocols: Established vs. Novel Methods

Optimization of reaction conditions can significantly improve yield, reduce reaction time, and allow for more environmentally benign processes. The following table compares a traditional protocol with a more modern, efficient method for coupling 4-APBA with 4-bromoanisole.[8]

| Parameter | Established Method | Novel Method |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 |

| Catalyst Loading | 2 mol% | 1 mol% |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) |

| Solvent | 1,2-DME / Water | Ethanol / Water |

| Temperature | 80°C | 60°C |

| Reaction Time | 12 hours | 2 hours |

| Yield | 85% | 95% |

Data sourced from BenchChem Application Note.[8]

Detailed Experimental Protocol: Novel Suzuki Coupling[8]

Materials:

-

4-Aminophenylboronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

XPhos Pd G2 precatalyst

-

Potassium Phosphate (K₃PO₄)

-

Ethanol (EtOH) and Deionized Water

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.5 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).

-

Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

-

Seal the vial, then evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

-

Add ethanol and deionized water (e.g., in a 4:1 ratio) to the vial via syringe.

-

Heat the reaction mixture to 60°C and stir vigorously for 2 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to afford the pure biaryl product.

Derivatization at the Amino Group

Beyond its role as a spectator in Suzuki couplings, the amino group of 4-APBA offers a gateway to a vast chemical space. This functional group can be readily modified to install diverse functionalities, further expanding the utility of the boronic acid core.[4]

Common transformations include:

-

Acylation/Amide Bond Formation: Reacting the amine with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a fundamental transformation in drug discovery.

-

Alkylation: Introducing alkyl groups via reductive amination or reaction with alkyl halides.

-

Diazotization: Converting the amine to a diazonium salt, which can then be substituted by a wide range of nucleophiles (Sandmeyer reaction) to install groups like -OH, -CN, -Cl, -Br.

These reactions allow for the attachment of 4-APBA to other molecules, surfaces, or polymers. For instance, the amine can be used to conjugate the boronic acid moiety to proteins or to functionalize magnetic nanoparticles for applications in glycoprotein recognition.[10][11][12]

Example Protocol: Functionalization of Nanoparticles[11]

This protocol illustrates how the amino group is used to attach the boronic acid to a surface, in this case, for creating materials that can specifically recognize glycoproteins.

-

Synthesize a Linker: React 3-aminophenylboronic acid with 3-isocyanatopropyltriethoxysilane in THF. The amine of the boronic acid reacts with the isocyanate to form a urea linkage, creating a silane-functionalized boronic acid reagent.

-

Surface Modification: Disperse magnetic Fe₃O₄/ZIF-8 nanoparticles in an acetate buffer solution.

-

Grafting: Add the synthesized silane-functionalized boronic acid reagent to the nanoparticle dispersion. The triethoxysilane groups will hydrolyze and undergo a sol-gel reaction to covalently graft the boronic acid linker onto the surface of the nanoparticles.

This demonstrates how the reactivity of the amino group is harnessed to create advanced materials for biomedical applications.[11]

Conclusion

4-Aminophenylboronic acid and its pinacol ester are exceptionally valuable and versatile building blocks in modern chemical synthesis. A firm understanding of the scalable synthetic routes to the core intermediate and the mechanistic principles behind its key derivatization reactions—namely the Suzuki-Miyaura coupling and transformations at the amino group—is essential for researchers in drug discovery and materials science. The protocols and insights provided in this guide offer a robust foundation for the successful application and innovation of this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]